6-(4-ethoxy-3-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
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Description
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle is a versatile scaffold in drug design . It’s isoelectronic with purines and has been proposed as a possible surrogate of the purine ring . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . It’s considered to be a structural alert with formula C4H4S .
Molecular Structure Analysis
The TP heterocycle has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . The thiophene ring is a hybrid nucleus made by fusion of two pharmaceutically active moieties .Scientific Research Applications
Antimicrobial Activities
Structural analogs, including various chromene molecules and derivatives like triazolo[1,5-a]pyrimidine, have been synthesized and shown to exhibit promising antimicrobial activities. For instance, chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines and their derivatives demonstrated significant antibacterial activities against various microorganisms, suggesting potential utility in developing new antimicrobial agents (Okasha et al., 2016).
Synthesis and Structural Characterization
Compounds bearing the chromeno[1,2,4]triazolo[1,5-a]pyrimidine scaffold have been synthesized, with their structures confirmed via spectroscopic methods. These studies often explore the chemical synthesis routes, providing a basis for the synthesis of complex molecules like the one (Lashmanova et al., 2019).
Tuberculostatic Activity
Research into structural analogs, such as ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, has found applications in the development of antituberculous agents. These compounds, synthesized via condensation reactions, displayed tuberculostatic activity, indicating potential for therapeutic applications (Titova et al., 2019).
Mechanistic Insights in Chemical Reactions
Investigations into related compounds provide insights into the mechanisms of chemical reactions, such as the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines. These studies not only elucidate reaction pathways but also advance the understanding of chemical synthesis processes, potentially applicable to the synthesis and functionalization of the compound (Amr et al., 2016).
Properties
IUPAC Name |
9-(4-ethoxy-3-methoxyphenyl)-4-methyl-11-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c1-4-32-19-10-8-16(13-20(19)31-3)25-22-23(17-12-15(2)7-9-18(17)33-25)29-26-27-14-28-30(26)24(22)21-6-5-11-34-21/h5-14,24-25H,4H2,1-3H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLIXTTZDHBROJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C4=C(O2)C=CC(=C4)C)NC5=NC=NN5C3C6=CC=CS6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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